molecular formula C19H19F3N2O B14127491 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide CAS No. 88961-01-7

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide

Cat. No.: B14127491
CAS No.: 88961-01-7
M. Wt: 348.4 g/mol
InChI Key: APDCQCKLJUVOGQ-UHFFFAOYSA-N
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Description

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an aziridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the aziridine intermediate with benzamide under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and aziridine ring are key functional groups that contribute to its biological activity. These groups can interact with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and benzylamine moiety but lacks the aziridine ring.

    N-(3-((3-(Trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Similar in structure but contains a selenium atom and a prop-2-yn-1-yl group instead of the aziridine ring.

    4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but is a phenol rather than a benzamide.

Uniqueness

4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide is unique due to the combination of its trifluoromethyl group, aziridine ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

88961-01-7

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[3-[2-[3-(trifluoromethyl)phenyl]aziridin-1-yl]propyl]benzamide

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)16-5-1-4-15(11-16)17-12-24(17)10-2-3-13-6-8-14(9-7-13)18(23)25/h1,4-9,11,17H,2-3,10,12H2,(H2,23,25)

InChI Key

APDCQCKLJUVOGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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